molecular formula C10H11ClO3 B15451405 Methoxy(phenyl)methyl chloroacetate CAS No. 62291-90-1

Methoxy(phenyl)methyl chloroacetate

Cat. No.: B15451405
CAS No.: 62291-90-1
M. Wt: 214.64 g/mol
InChI Key: ZIBIKGWEIBSGGM-UHFFFAOYSA-N
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Description

Methoxy(phenyl)methyl chloroacetate is an organochlorine ester characterized by a chloroacetate backbone substituted with methoxy and phenyl groups.

Properties

CAS No.

62291-90-1

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

[methoxy(phenyl)methyl] 2-chloroacetate

InChI

InChI=1S/C10H11ClO3/c1-13-10(14-9(12)7-11)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3

InChI Key

ZIBIKGWEIBSGGM-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)OC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

The following table compares Methoxy(phenyl)methyl chloroacetate with structurally or functionally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications Safety Precautions
This compound Not available C₁₀H₁₁ClO₃ (est.) 214.65 (est.) Effective directing group in hydrosilylation; regioselective C–H activation Use PPE; potential skin/eye irritant (inferred from analogs)
Methyl chloroacetate [116-49-2] C₃H₅ClO₂ 108.52 Nucleophilic substitution reactions; precursor in agrochemical synthesis Incompatible with oxidizers; causes severe irritation
Ethyl chloroacetate [105-39-5] C₄H₇ClO₂ 122.55 Esterification agent for oxadiazole synthesis (anti-inflammatory applications) Avoid contact with acids/bases; use fume hood
Sodium chloroacetate [3926-62-3] C₂H₂ClO₂Na 130.48 Ionic form used in herbicides; water-soluble salt Causes respiratory irritation; handle with gloves and goggles
Methyl phenylacetate [101-41-7] C₉H₁₀O₂ 150.17 Flavoring agent; lacks chlorine, reducing electrophilic reactivity Low acute toxicity; standard lab precautions suffice

Detailed Analysis:

Reactivity Differences :
  • This compound : The phenyl and methoxy groups enhance steric bulk and electronic effects, favoring chelation-controlled reactions in catalysis. This is critical for achieving high regioselectivity in hydrosilylation .
  • Methyl/ethyl chloroacetate : Simpler esters with higher electrophilicity at the carbonyl carbon, making them suitable for nucleophilic substitutions (e.g., oxadiazole synthesis) .
  • Sodium chloroacetate : Ionic nature limits use in organic solvents but facilitates aqueous-phase reactions (e.g., herbicide formulations) .
Physical Properties :
  • Boiling Points : Methyl phenylacetate has a high boiling point (218°C) due to aromatic stabilization, whereas methyl chloroacetate (∼130°C) volatilizes more readily .
  • Solubility : Sodium chloroacetate is water-soluble, while phenyl-substituted analogs are lipophilic, favoring organic media .

Q & A

Q. What are the recommended synthesis protocols for Methoxy(phenyl)methyl chloroacetate, and how do reaction conditions impact yield?

this compound can be synthesized via esterification or substitution reactions. A typical approach involves reacting chloroacetyl chloride with a methoxy(phenyl)methanol derivative under anhydrous conditions. Key parameters include:

  • Solvent selection : Use aprotic solvents (e.g., dichloromethane) to minimize side reactions .
  • Catalysts : Pyridine or triethylamine to neutralize HCl byproducts .
  • Temperature : Maintain 0–5°C to control exothermic reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization requires precise stoichiometry and inert atmosphere .

Q. How should this compound be characterized to confirm structural integrity?

Use a multi-technique approach:

  • NMR spectroscopy : Compare 1^1H and 13^13C chemical shifts with literature values for methoxy, phenyl, and chloroacetate moieties .
  • IR spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1740–1720 cm1^{-1} and C-Cl absorption at 750–550 cm1^{-1} .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks . Cross-reference with PubChem or CAS databases for validation .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in sealed glass containers under nitrogen, away from moisture and light . Note: Toxicological data are limited; treat as a high-risk compound .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in this compound synthesis?

Steric and electronic effects of the methoxy and phenyl groups can lead to regioselectivity challenges. For example:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states, favoring specific conformers .
  • Catalytic control : Chiral catalysts (e.g., BINOL derivatives) can induce enantioselectivity, but this requires optimization . Monitor outcomes via chiral HPLC or X-ray crystallography .

Q. What strategies resolve discrepancies in reported spectroscopic data for derivatives of this compound?

Contradictions often arise from:

  • Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6). Always report solvent conditions .
  • Impurity interference : Trace solvents or starting materials may skew IR/MS data. Use preparative HPLC for high-purity samples . Cross-validate with computational methods (e.g., DFT for predicted NMR shifts) .

Q. How can multi-step syntheses of this compound derivatives be optimized for scalability?

  • Step-wise yield analysis : Identify bottlenecks via reaction calorimetry or in situ monitoring (e.g., FTIR) .
  • Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to improve safety and waste profiles .
  • Catalyst recycling : Immobilize catalysts on silica supports to reduce costs . Document reproducibility across three independent trials .

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